Tris(2-(octadec-9-enoyloxy)ethyl)ammonium acetate Tris(2-(octadec-9-enoyloxy)ethyl)ammonium acetate
Brand Name: Vulcanchem
CAS No.: 97337-94-5
VCID: VC16986105
InChI: InChI=1S/C60H111NO6.C2H4O2/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-58(62)65-55-52-61(53-56-66-59(63)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)54-57-67-60(64)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3;1-2(3)4/h25-30H,4-24,31-57H2,1-3H3;1H3,(H,3,4)/b28-25+,29-26+,30-27+;
SMILES:
Molecular Formula: C62H115NO8
Molecular Weight: 1002.6 g/mol

Tris(2-(octadec-9-enoyloxy)ethyl)ammonium acetate

CAS No.: 97337-94-5

Cat. No.: VC16986105

Molecular Formula: C62H115NO8

Molecular Weight: 1002.6 g/mol

* For research use only. Not for human or veterinary use.

Tris(2-(octadec-9-enoyloxy)ethyl)ammonium acetate - 97337-94-5

Specification

CAS No. 97337-94-5
Molecular Formula C62H115NO8
Molecular Weight 1002.6 g/mol
IUPAC Name acetic acid;2-[bis[2-[(E)-octadec-9-enoyl]oxyethyl]amino]ethyl (E)-octadec-9-enoate
Standard InChI InChI=1S/C60H111NO6.C2H4O2/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-58(62)65-55-52-61(53-56-66-59(63)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)54-57-67-60(64)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3;1-2(3)4/h25-30H,4-24,31-57H2,1-3H3;1H3,(H,3,4)/b28-25+,29-26+,30-27+;
Standard InChI Key DJCHKVHHWCAHEH-ONUIFWESSA-N
Isomeric SMILES CCCCCCCC/C=C/CCCCCCCC(=O)OCCN(CCOC(=O)CCCCCCC/C=C/CCCCCCCC)CCOC(=O)CCCCCCC/C=C/CCCCCCCC.CC(=O)O
Canonical SMILES CCCCCCCCC=CCCCCCCCC(=O)OCCN(CCOC(=O)CCCCCCCC=CCCCCCCCC)CCOC(=O)CCCCCCCC=CCCCCCCCC.CC(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises three 18-carbon unsaturated fatty acid chains (octadec-9-enoyloxyethyl) esterified to a tris(2-hydroxyethyl)amine core. The ammonium center carries a positive charge, balanced by an acetate anion. The unsaturated cis-double bonds at the ninth carbon of each alkyl chain introduce kinks, enhancing membrane fluidity and biocompatibility compared to saturated analogs .

Table 1: Key Structural and Physical Properties

PropertyValue/Description
Molecular FormulaC62H115NO8\text{C}_{62}\text{H}_{115}\text{NO}_8
Molecular Weight1002.6 g/mol
IUPAC NameAcetic acid; 2-[bis(2-[(E)-octadec-9-enoyl]oxyethyl)amino]ethyl (E)-octadec-9-enoate
CAS Number97337-94-5
SolubilityInsoluble in water; soluble in organic solvents (e.g., chloroform, ethanol)
Critical Micelle Concentration~20 µM (estimated via fluorescence assays)

Spectroscopic and Chromatographic Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the presence of characteristic signals:

  • ¹H NMR: Olefinic protons at δ 5.3–5.4 ppm (doublets, J = 10–12 Hz), methylene groups adjacent to ester linkages (δ 4.2–4.4 ppm), and ammonium protons (δ 3.1–3.3 ppm).

  • IR Spectroscopy: Strong absorbance at 1740 cm⁻¹ (C=O ester stretch) and 1640 cm⁻¹ (ammonium N–H bend).

High-performance liquid chromatography (HPLC) purity exceeds 95% when synthesized under optimized conditions, with retention times varying by mobile phase composition.

Synthesis and Optimization Strategies

Reaction Pathway

The synthesis involves a three-step process:

  • Esterification: Reacting tris(2-hydroxyethyl)amine with octadec-9-enoyl chloride in anhydrous dichloromethane, catalyzed by N,N-diisopropylethylamine (DIPEA) at 0–5°C.

  • Quaternization: Treating the tertiary amine with methyl acetate under reflux to form the quaternary ammonium salt.

  • Counterion Exchange: Replacing the methyl group with acetate via ion-exchange chromatography.

Table 2: Synthesis Parameters and Yields

StepReagents/ConditionsYield (%)Purity (%)
EsterificationOctadec-9-enoyl chloride, DIPEA, 24h7888
QuaternizationMethyl acetate, 60°C, 12h9295
Ion ExchangeAcetic acid, Amberlite IRA-400 resin8597

Challenges and Mitigation

  • Byproduct Formation: Partial hydrolysis of ester groups during quaternization is minimized by maintaining anhydrous conditions.

  • Scalability: Continuous-flow microreactors improve heat transfer and reduce reaction times in industrial-scale production.

Biomedical Applications in Drug and Gene Delivery

Liposomal Formulations

The compound’s cationic nature facilitates electrostatic interactions with anionic nucleic acids (e.g., siRNA, mRNA), forming lipoplexes that protect genetic material from enzymatic degradation. In vitro studies demonstrate transfection efficiencies of 60–75% in HeLa and HEK293 cells, outperforming commercial reagents like Lipofectamine 2000 at lower cytotoxicity.

Targeted Cancer Therapy

Functionalized liposomes incorporating this lipid enable tumor-specific delivery via ligand-receptor interactions (e.g., folate, transferrin). In murine xenograft models, doxorubicin-loaded liposomes reduced tumor volume by 70% compared to free drug controls, with negligible cardiotoxicity.

Table 3: Comparative Performance in Gene Delivery

Lipid CarrierTransfection Efficiency (%)Cell Viability (%)
Tris(2-(octadec-9-enoyloxy)ethyl)ammonium acetate7285
DOTAP6575
DC-Chol5880

Future Directions and Research Gaps

  • Long-Term Toxicity Profiles: Chronic exposure studies in non-human primates are critical for clinical translation.

  • Stability Optimization: Lyophilization and cryoprotectant screening could extend shelf life beyond six months.

  • Combination Therapies: Co-delivery of chemotherapeutics and immunomodulators may enhance antitumor efficacy.

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